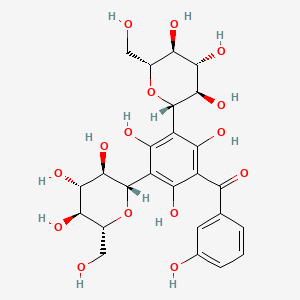

Tenuiphenone B

Description

Properties

Molecular Formula |

C25H30O15 |

|---|---|

Molecular Weight |

570.5 g/mol |

IUPAC Name |

(3-hydroxyphenyl)-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone |

InChI |

InChI=1S/C25H30O15/c26-5-9-15(30)20(35)22(37)24(39-9)12-17(32)11(14(29)7-2-1-3-8(28)4-7)18(33)13(19(12)34)25-23(38)21(36)16(31)10(6-27)40-25/h1-4,9-10,15-16,20-28,30-38H,5-6H2/t9-,10-,15-,16-,20+,21+,22-,23-,24+,25+/m1/s1 |

InChI Key |

ACDGKRITKJCDLI-QUVGRWIJSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery, Isolation, and Characterization of Tenuiphenone B from Polygala tenuifolia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tenuiphenone B, a structurally distinct benzophenone, has been identified and isolated from the cortexes of Polygala tenuifolia, a plant with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the discovery, isolation protocols, and physicochemical properties of this compound. While detailed experimental data from the primary literature is limited, this document consolidates the available information and presents generalized experimental workflows. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known properties of similar phenolic compounds and other metabolites from Polygala tenuifolia. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Polygala tenuifolia Willd. is a perennial plant whose roots, known as Radix Polygalae, are extensively used in traditional medicine for their cognitive-enhancing, sedative, and expectorant properties. Phytochemical investigations of this plant have led to the isolation of a diverse array of secondary metabolites, including saponins, xanthones, and oligosaccharide esters. In 2005, a study by Jiang et al. reported the discovery of four new phenones from the cortexes of Polygala tenuifolia, among which was this compound.[1] Chemically identified as 3,5-di-C-beta-glucopyranosyl-2,4,6,3'-tetrahydroxybenzophenone, this compound represents a unique C-glycosylated benzophenone.[1] This guide aims to provide a detailed account of the discovery and isolation of this compound, present its known physicochemical characteristics, and explore its potential biological activities through inferred signaling pathways.

Physicochemical Properties of this compound

The structural and physical properties of this compound are summarized in the table below. This data has been compiled from various chemical databases and literature citing the initial discovery.

| Property | Value | Source |

| Molecular Formula | C25H30O15 | [1] |

| Molecular Weight | 570.50 g/mol | [1] |

| IUPAC Name | (3-hydroxyphenyl)-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | PubChem |

| Canonical SMILES | C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O | PubChem |

| PubChem CID | 11642656 | PubChem |

Experimental Protocols

Plant Material and Extraction

-

Plant Material: The cortexes of Polygala tenuifolia are collected and dried.

-

Extraction: The dried plant material is pulverized and extracted with 95% ethanol (EtOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Initial Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The n-butanol fraction, which is expected to contain polar glycosides like this compound, is subjected to column chromatography on silica gel or a macroporous resin. Elution is performed with a gradient of solvents, for example, a chloroform-methanol or ethyl acetate-methanol mixture.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water. The eluent is monitored by a UV detector.

-

Final Purification: The fractions containing the pure compound are collected, and the solvent is removed under vacuum to yield purified this compound.

Structure Elucidation

The structure of the isolated this compound is determined through a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. Advanced NMR techniques such as COSY, HMQC, and HMBC are employed to establish the connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the benzophenone chromophore.

Quantitative Data

Detailed quantitative data such as the yield of this compound from the plant material and specific spectroscopic data were not fully available in the reviewed literature. The following tables present a template for the type of data that would be collected during the isolation and characterization process.

Table 4.1: Spectroscopic Data for this compound

| Technique | Key Observations (Hypothetical Data) |

| 1H-NMR | Aromatic protons, anomeric protons of glucose units, sugar protons. |

| 13C-NMR | Carbonyl carbon, aromatic carbons, carbons of the glucose moieties. |

| ESI-MS | [M+H]+ or [M-H]- ion corresponding to the molecular weight. |

| IR (cm-1) | Broad absorption for -OH groups, sharp absorption for C=O group. |

| UV (nm) | Absorption maxima characteristic of a substituted benzophenone. |

Mandatory Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation and identification of this compound.

Potential Signaling Pathways

While no specific studies on the signaling pathways of this compound have been reported, its phenolic structure suggests potential antioxidant and anti-inflammatory activities. These activities are often mediated through the NF-κB and Nrf2 signaling pathways. It is important to note that the following diagrams represent hypothesized pathways for this compound based on the activities of similar compounds.

5.2.1. Hypothesized Anti-inflammatory Signaling Pathway (NF-κB)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

5.2.2. Hypothesized Antioxidant Signaling Pathway (Nrf2)

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

Conclusion and Future Directions

This compound is a noteworthy C-glycosylated benzophenone isolated from Polygala tenuifolia. While its initial discovery has been documented, there is a clear need for further research to fully elucidate its pharmacological potential. Future studies should focus on:

-

Re-isolation and Full Characterization: A detailed re-isolation of this compound to obtain comprehensive quantitative data, including yield and complete spectroscopic assignments.

-

Biological Activity Screening: In-depth in vitro and in vivo studies to confirm its hypothesized antioxidant and anti-inflammatory activities and to explore other potential therapeutic effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

This technical guide provides a solid starting point for researchers interested in this compound. The information and proposed methodologies herein are intended to facilitate further investigation into this promising natural product.

References

Tenuiphenone B: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Novel Phenolic Compound

Abstract

Tenuiphenone B is a naturally occurring phenolic compound that has attracted interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed methodologies for common in vitro assays relevant to its bioactivities are presented, and a logical workflow for its extraction and characterization is outlined. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the further investigation and potential applications of this compound.

Chemical Structure and Properties

This compound is a complex benzophenone derivative. Its structure is characterized by a central carbonyl group linking a 3-hydroxyphenyl moiety and a highly substituted phloroglucinol ring, which is further glycosylated with two hexose units.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| PubChem CID | 11642656 | [1] |

| Molecular Formula | C₂₅H₃₀O₁₅ | [1] |

| Molecular Weight | 570.5 g/mol | [1] |

| IUPAC Name | (3-hydroxyphenyl)-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)O)C(=O)C2=C(C(=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O | [1] |

| Topological Polar Surface Area | 278 Ų | [1] |

| Hydrogen Bond Donor Count | 12 | [1] |

| Hydrogen Bond Acceptor Count | 15 | [1] |

| Rotatable Bond Count | 6 | [1] |

| XLogP3 | -2.5 | [1] |

Sourcing and Extraction

This compound is a secondary metabolite produced by fungi of the genus Tenuipenis.[2] The general protocol for its extraction from fungal cultures is a multi-step process involving cultivation, extraction, and purification.

Experimental Protocol: Fungal Cultivation and Extraction

-

Cultivation: Tenuipenis species are cultured on a nutrient-rich medium under controlled conditions to promote the production of secondary metabolites, including this compound.[2]

-

Extraction: The fungal biomass and culture medium are subjected to solvent extraction, typically using polar organic solvents such as methanol or ethyl acetate, to isolate the crude extract containing this compound.[2]

-

Purification: The crude extract is then purified using chromatographic techniques. High-performance liquid chromatography (HPLC) is a common method for isolating pure this compound from the complex mixture of fungal metabolites.[2]

Biological Activities and Mechanisms of Action

This compound has been identified as a bioactive compound with potential antimicrobial, anti-inflammatory, and antioxidant properties.[2]

Antimicrobial Activity

The antimicrobial properties of this compound make it a candidate for the development of new therapeutic agents.[2] The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

The MIC of this compound against various microbial strains can be determined using the broth microdilution method.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in a 96-well microtiter plate with appropriate growth medium to achieve a range of concentrations.

-

Inoculum Preparation: The microbial strains to be tested are cultured to a logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Incubation: The prepared microbial inoculum is added to each well of the microtiter plate containing the serially diluted this compound. The plate is then incubated under optimal growth conditions for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory effects.[2] A common in vitro method to assess this activity is the egg albumin denaturation assay.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing egg albumin, phosphate-buffered saline (PBS, pH 6.4), and various concentrations of this compound.

-

Incubation: The reaction mixtures are incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.

-

Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antioxidant Activity

The phenolic structure of this compound suggests potential antioxidant activity through the scavenging of free radicals.[2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate this property.

-

Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

-

Reaction Setup: Various concentrations of this compound are added to the DPPH solution. A control containing only DPPH solution and a blank are also prepared.

-

Incubation: The reactions are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction and characterization of this compound.

Caption: Workflow for this compound extraction, characterization, and bioactivity testing.

Conclusion

This compound represents a promising natural product with a range of biological activities that warrant further investigation. This guide provides a foundational understanding of its chemical nature and outlines standard experimental protocols for its study. Future research should focus on obtaining detailed spectroscopic data, elucidating specific signaling pathways involved in its mechanism of action, and exploring its potential for therapeutic development.

References

Tenuiphenone B: A Technical Guide to its Putative Anti-inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific experimental data on the anti-inflammatory mechanism of action for Tenuiphenone B is not available in the published scientific literature. This technical guide provides a putative mechanism based on the well-documented anti-inflammatory properties of other phytochemicals isolated from its source, Polygala tenuifolia. The experimental protocols and data presented herein are derived from studies on these related compounds and serve as a foundational framework for the investigation of this compound.

Executive Summary

This compound is a benzophenone isolated from the roots of Polygala tenuifolia, a plant with a long history in traditional medicine for treating inflammatory ailments. While direct research into this compound's specific anti-inflammatory pathways is pending, a significant body of evidence from related compounds from the same plant suggests a potent inhibitory effect on key inflammatory signaling cascades. This guide outlines the probable mechanism of action, focusing on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. The methodologies and quantitative data from analogous compounds are presented to provide a robust starting point for future research and development.

Putative Anti-inflammatory Mechanism of Action

Based on the activities of other compounds from Polygala tenuifolia, this compound is hypothesized to exert its anti-inflammatory effects by targeting upstream and downstream elements of pro-inflammatory signaling pathways in immune cells such as macrophages and microglia.

Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) activation initiates a cascade that leads to the activation of NF-κB and MAPK pathways. These pathways culminate in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

This compound likely interferes with these processes by:

-

Inhibiting NF-κB Activation: By preventing the degradation of the inhibitory protein IκBα, this compound would block the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

-

Suppressing MAPK Signaling: this compound may also attenuate the phosphorylation of key MAPK proteins such as c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, further reducing the expression of inflammatory mediators.

Data Presentation: Anti-inflammatory Activity of Compounds from Polygala tenuifolia

The following tables summarize the quantitative data on the anti-inflammatory effects of various compounds isolated from Polygala tenuifolia. This data provides a benchmark for the anticipated potency of this compound.

Table 1: Inhibition of Pro-inflammatory Mediators

| Compound | Assay | Cell Line | Stimulant | IC50 (µM) | Reference |

| TCMB | PGE2 Production | RAW 264.7 | LPS | 10.01 | [1] |

| 3,4,5-trimethoxyxanthone | PGE2 Production | RAW 264.7 | LPS | 13.56 | [1] |

| Hydrocotoin | PGE2 Production | RAW 264.7 | LPS | 11.03 | [1] |

| 3,4,5-trimethoxycinnamic acid methyl ester | PGE2 Production | RAW 264.7 | LPS | 24.57 | [1] |

| Tenuifoliside A | NO Production | RAW 264.7 | LPS | > 50 | [1] |

| Tenuifoliside C | NO Production | RAW 264.7 | LPS | 29.7 | [2] |

| Tenuifoliside C | PGE2 Production | RAW 264.7 | LPS | 28.7 | [2] |

Table 2: Inhibition of Pro-inflammatory Cytokines

| Compound | Cytokine Inhibited | Cell Line | IC50 (µM) | Reference |

| Phenolic & Triterpenoid Saponins (Various) | IL-12 p40 | BMDCs | 0.08 - 21.05 | [3] |

| Phenolic & Triterpenoid Saponins (Various) | IL-6 | BMDCs | 0.24 - 9.04 | [3] |

| Phenolic & Triterpenoid Saponins (Various) | TNF-α | BMDCs | 1.04 - 6.34 | [3] |

TCMB: 3-O-(3,4,5-trimethoxy-cinnamoyl),6′-O-(p-methoxybenzoyl) sucrose ester BMDCs: Bone Marrow-Derived Dendritic Cells

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of anti-inflammatory compounds from Polygala tenuifolia.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV2 are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Methodology:

-

After cell treatment, collect the culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Prostaglandin E2 (PGE2) and Cytokine Measurement

-

Principle: The levels of PGE2, TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Methodology:

-

Collect the cell culture supernatant after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific target molecule.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the concentration of the target molecule based on a standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: This technique is used to detect and quantify the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Methodology:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK, p-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualization of Signaling Pathways and Experimental Workflows

Proposed Inhibitory Action of this compound on the NF-κB Signaling Pathway

Caption: Putative inhibition of the NF-κB pathway by this compound.

Proposed Inhibitory Action of this compound on the MAPK Signaling Pathway

Caption: Putative inhibition of the MAPK pathway by this compound.

Experimental Workflow for Investigating this compound

Caption: A proposed experimental workflow for this compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking for this compound, the extensive research on other constituents of Polygala tenuifolia provides a strong rationale for its investigation as a novel anti-inflammatory agent. The putative mechanism, centered on the dual inhibition of the NF-κB and MAPK pathways, offers a clear and testable hypothesis. Future research should focus on validating this proposed mechanism through the experimental protocols outlined in this guide. The determination of this compound's specific inhibitory concentrations (IC50) for various pro-inflammatory mediators and its effects on the phosphorylation status of key signaling proteins will be crucial for its development as a potential therapeutic candidate for inflammatory diseases.

References

- 1. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cytokine activation processes in vitro by tenidap, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

Foundational Biological Screening of Tenuiphenone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuiphenone B, a naturally occurring phenolic compound isolated from fungi of the genus Tenuipenis, has emerged as a molecule of interest for its potential therapeutic applications.[1] As a member of the phenolic compound family, it is postulated to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the foundational biological screening methodologies that can be employed to characterize the bioactivity of this compound. It details experimental protocols for key in vitro assays and outlines the data presentation and visualization necessary for a thorough preliminary assessment. This document is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological potential of this compound.

Introduction

This compound is a fungal secondary metabolite with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol .[1] Its structural features, particularly the presence of hydroxyl groups on a phenolic framework, suggest a propensity for interaction with biological systems, including the scavenging of free radicals and modulation of inflammatory pathways.[1] Preliminary characterization has indicated its potential as an antioxidant, anti-inflammatory, and antimicrobial agent, making it a candidate for further investigation in pharmaceutical development.[1] This guide details the essential in vitro screening assays to quantitatively assess these activities.

Core Biological Screening Assays

A foundational screening cascade for this compound should encompass the evaluation of its antioxidant, anti-inflammatory, and cytotoxic properties. The following sections detail the experimental protocols for these core assays.

Antioxidant Activity Assessment

The antioxidant capacity of this compound can be determined using a panel of assays that measure different aspects of radical scavenging and reducing power.

2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Experimental Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Create a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add a fixed volume of DPPH solution to each well containing the different concentrations of this compound.

-

Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation, which is generated by the oxidation of ABTS. The reduction in color is proportional to the antioxidant concentration.

-

Experimental Protocol:

-

Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Add various concentrations of this compound to the diluted ABTS radical solution.

-

Include a positive control (e.g., Trolox) and a blank.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS radical scavenging activity.

-

2.1.3. Ferric Reducing Antioxidant Power (FRAP) Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Experimental Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

-

Warm the FRAP reagent to 37°C.

-

Add the test samples (this compound dilutions) and a standard (e.g., FeSO₄) to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the blue-colored product at a specific wavelength (e.g., 593 nm).

-

Construct a standard curve using the FeSO₄ standard and determine the FRAP value of this compound.

-

Data Presentation: Antioxidant Activity of this compound

| Assay | Endpoint | This compound (IC50/EC50 in µM) | Positive Control (IC50/EC50 in µM) |

| DPPH Scavenging | IC50 | Hypothetical Value | Ascorbic Acid: Value |

| ABTS Scavenging | IC50 | Hypothetical Value | Trolox: Value |

| FRAP | EC50 | Hypothetical Value | Trolox: Value |

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be investigated by measuring its ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.

2.2.1. Inhibition of Pro-inflammatory Cytokines in Lipopolysaccharide (LPS)-Stimulated Macrophages

-

Principle: This assay evaluates the effect of this compound on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8), in macrophages (e.g., THP-1 or RAW 264.7 cells) stimulated with LPS.

-

Experimental Protocol:

-

Culture macrophages in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a set incubation period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-1β, and IL-8 in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Determine the percentage of inhibition of cytokine production by this compound.

-

Data Presentation: Anti-inflammatory Activity of this compound

| Cytokine | This compound (IC50 in µM) | Positive Control (e.g., Dexamethasone) (IC50 in µM) |

| TNF-α | Hypothetical Value | Value |

| IL-1β | Hypothetical Value | Value |

| IL-8 | Hypothetical Value | Value |

Cytotoxicity Assessment

It is crucial to assess the cytotoxic potential of this compound to determine its therapeutic window.

2.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product, which is soluble in an organic solvent. The amount of formazan produced is proportional to the number of viable cells.

-

Experimental Protocol:

-

Seed cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Data Presentation: Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | This compound (IC50 in µM) | Positive Control (e.g., Doxorubicin) (IC50 in µM) |

| HeLa | 24 | Hypothetical Value | Value |

| 48 | Hypothetical Value | Value | |

| HepG2 | 24 | Hypothetical Value | Value |

| 48 | Hypothetical Value | Value |

Visualization of Pathways and Workflows

Postulated Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of phenolic compounds are often attributed to the modulation of the NF-κB signaling pathway. This compound may inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

Caption: Postulated mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow for In Vitro Screening

A logical workflow is essential for the efficient screening of this compound.

Caption: General experimental workflow for the foundational biological screening of this compound.

Conclusion

This technical guide outlines a foundational approach to the biological screening of this compound. The described assays for antioxidant, anti-inflammatory, and cytotoxic activities will provide essential preliminary data on its bioactivity profile. The provided protocols and data presentation formats are intended to ensure a standardized and comprehensive initial evaluation. The insights gained from these foundational studies will be critical in guiding future, more in-depth investigations into the mechanisms of action and potential therapeutic applications of this compound. It is important to note that the quantitative data presented in the tables are hypothetical and serve as a template for reporting actual experimental results. Further studies, including in vivo models and detailed mechanistic investigations, will be necessary to fully elucidate the pharmacological potential of this promising natural product.

References

A Technical Guide to In Vitro Free Radical Scavenging Assays: Methodologies and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants, which can neutralize these harmful free radicals, are therefore of significant interest in drug discovery and development. This technical guide provides an in-depth overview of the core in vitro assays used to evaluate the free radical scavenging potential of novel compounds, using the hypothetical compound "Tenuiphenone B" as an illustrative example for structuring data and workflows. The following sections detail the principles and experimental protocols for the most common assays: DPPH, ABTS, Superoxide Radical, and Hydroxyl Radical Scavenging Assays.

Data Presentation: A Template for Quantifying Antioxidant Activity

A crucial aspect of evaluating antioxidant potential is the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to scavenge 50% of the free radicals in the assay. The data below is presented in a template table that researchers can adapt to record and compare the IC50 values of their test compounds against various free radicals.

| Assay Type | Test Compound IC50 (µg/mL) | Standard Compound IC50 (µg/mL) | Standard Used |

| DPPH Radical Scavenging | e.g., Value for this compound | e.g., Value for Ascorbic Acid | Ascorbic Acid |

| ABTS Radical Scavenging | e.g., Value for this compound | e.g., Value for Trolox | Trolox |

| Superoxide Radical Scavenging | e.g., Value for this compound | e.g., Value for Quercetin | Quercetin |

| Hydroxyl Radical Scavenging | e.g., Value for this compound | e.g., Value for Mannitol | Mannitol |

Experimental Protocols and Methodologies

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[1][2] The principle is based on the reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[1][3]

Experimental Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[3]

-

Reaction Mixture: In a 96-well microplate or cuvettes, various concentrations of the test compound (e.g., "this compound") are added to the DPPH solution.[3][4]

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2][3]

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer or microplate reader.[2][3]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[1] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[5] In the presence of an antioxidant, the radical cation is reduced, leading to a decolorization of the solution.[6]

Experimental Protocol:

-

Generation of ABTS•+: An aqueous solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[5]

-

Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[6][7]

-

Reaction Mixture: Various concentrations of the test compound are added to the ABTS•+ working solution.[4]

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.[4]

-

Absorbance Measurement: The absorbance is measured at 734 nm.[3]

-

Calculation and IC50 Determination: The percentage of scavenging and the IC50 value are calculated as described for the DPPH assay.

ABTS Assay Workflow

Superoxide Radical (O2•−) Scavenging Assay

The superoxide radical is a highly reactive oxygen species generated in biological systems. This assay often utilizes a non-enzymatic system, such as the phenazine methosulfate-nicotinamide adenine dinucleotide (PMS-NADH) system, to generate superoxide radicals.[8] These radicals then reduce nitroblue tetrazolium (NBT) to a purple-colored formazan, which can be measured spectrophotometrically.[8] The presence of a superoxide scavenger will inhibit this reduction.

Experimental Protocol:

-

Reaction Mixture Preparation: The reaction mixture contains phosphate buffer, NADH, NBT, and PMS.[8]

-

Initiation of Reaction: The reaction is initiated by adding PMS to the mixture.

-

Addition of Test Compound: Various concentrations of the test compound are added to the reaction mixture.

-

Incubation: The mixture is incubated at room temperature for a specified time (e.g., 5 minutes).[8]

-

Absorbance Measurement: The absorbance is measured at 560 nm.[3][9]

-

Calculation and IC50 Determination: The percentage of superoxide radical scavenging and the IC50 value are calculated.

Superoxide Radical Scavenging Assay Workflow

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is one of the most reactive and damaging ROS.[10] The Fenton reaction (Fe²⁺ + H₂O₂) is commonly used to generate hydroxyl radicals in vitro.[11] The assay often involves monitoring the degradation of a detector molecule, such as deoxyribose.[8][9] The hydroxyl radicals attack deoxyribose, and the resulting products can be quantified after reacting with thiobarbituric acid (TBA) to form a pink chromogen.

Experimental Protocol:

-

Reaction Mixture Preparation: The reaction mixture typically contains a phosphate buffer, FeCl₃, EDTA, ascorbic acid, H₂O₂, and deoxyribose.[8][9]

-

Addition of Test Compound: Various concentrations of the test compound are added.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).[12]

-

TBA Reaction: Trichloroacetic acid (TCA) and thiobarbituric acid (TBA) are added, and the mixture is heated (e.g., in a boiling water bath for 15-30 minutes) to develop the color.[9]

-

Absorbance Measurement: After cooling, the absorbance of the pink-colored solution is measured at approximately 532 nm.

-

Calculation and IC50 Determination: The percentage of hydroxyl radical scavenging is calculated based on the inhibition of deoxyribose degradation.

Hydroxyl Radical Scavenging Assay Workflow

Conclusion

The in vitro free radical scavenging assays detailed in this guide represent fundamental tools in the preliminary evaluation of the antioxidant potential of novel compounds. A comprehensive assessment typically involves employing a battery of these tests, as the scavenging activity can be specific to the type of free radical. The provided protocols and workflow diagrams offer a standardized framework for researchers to conduct these assays and systematically evaluate compounds like "this compound" for their potential as antioxidant agents in drug development. Consistent and reproducible data generated through these methods are the first step in identifying promising candidates for further preclinical and clinical investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant activities of Indigofera cassioides Rottl. Ex. DC. using various in vitro assay models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. protocols.io [protocols.io]

- 8. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization and Evaluation of Antioxidant and Anti-Inflammatory Activities of Flavonoids from the Fruits of Lycium barbarum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of hydroxyl radical, peroxyl radical, and peroxynitrite scavenging capacity of extracts and active components from selected medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of Tenuiphenone B: A Technical Guide

A Note on Nomenclature: This technical guide summarizes the preliminary cytotoxicity data for Tenuifolide B (TFB), a compound isolated from Cinnamomum tenuifolium. It is presented here as a proxy for Tenuiphenone B, due to the high likelihood of it being a synonym or a closely related compound, based on available research. All data and methodologies described herein are based on published studies of Tenuifolide B.

This document is intended for researchers, scientists, and drug development professionals interested in the initial cytotoxic profile of this natural product. It provides a concise overview of its effects on cancer cells, the experimental approaches used for its evaluation, and the implicated signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of Tenuifolide B have been evaluated against oral cancer cell lines, demonstrating a selective inhibitory effect on cancer cells over normal oral cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cell Type | IC50 (µM) at 24h | Assay | Reference |

| Ca9-22 | Human Oral Squamous Carcinoma | 4.67 | ATP Assay | [1][2] |

| CAL 27 | Human Oral Squamous Carcinoma | 7.05 | ATP Assay | [1][2] |

| HGF-1 | Human Gingival Fibroblasts (Normal) | >15 (Not cytotoxic at tested concentrations) | ATP Assay | [1][2] |

Mechanism of Action

Preliminary studies indicate that Tenuifolide B induces cytotoxicity in oral cancer cells primarily through the induction of apoptosis. This programmed cell death is associated with the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane.[1][2] Key molecular events include the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[1]

Experimental Protocols

The following section details the key experimental methodologies employed in the preliminary cytotoxicity assessment of Tenuifolide B.

Cell Culture

-

Cell Lines: Human oral squamous carcinoma cell lines (Ca9-22 and CAL 27) and a normal human gingival fibroblast cell line (HGF-1) were used.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (ATP Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Cell Seeding: Cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Drug Treatment: Cells were treated with varying concentrations of Tenuifolide B (e.g., 0, 5, 10, 15 µM) for 24 hours.

-

Lysis and ATP Measurement: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: Luminescence was measured using a microplate luminometer.

-

Analysis: The IC50 values were calculated from dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells were treated with Tenuifolide B at various concentrations and for specific durations.

-

Cell Harvesting: Cells were harvested, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were identified as early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Pancaspase Activity Assay

This assay detects the activation of a broad range of caspases, which are key mediators of apoptosis.

-

Cell Treatment: Cells were treated with Tenuifolide B.

-

Staining: A cell-permeable, FITC-labeled pan-caspase inhibitor (e.g., FITC-VAD-FMK) was added to the cell culture and incubated to allow for binding to activated caspases.

-

Analysis: The fluorescence intensity of the cells was measured by flow cytometry to quantify the level of pancaspase activity.

Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells were treated with Tenuifolide B, harvested, and washed with PBS.

-

Fixation: Cells were fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells were treated with RNase A to remove RNA and then stained with a DNA-intercalating dye such as propidium iodide.

-

Flow Cytometry: The DNA content of the cells was measured by flow cytometry, and the percentage of cells in each phase of the cell cycle was determined. An increase in the sub-G1 population is indicative of apoptosis.[1]

Visualizations

Signaling Pathway of Tenuifolide B-Induced Apoptosis

Caption: Proposed apoptotic signaling pathway induced by Tenuifolide B in oral cancer cells.

Experimental Workflow for Cytotoxicity Assessment

Caption: General experimental workflow for assessing the cytotoxicity of Tenuifolide B.

References

Methodological & Application

Application Note: Quantification of Tenuiphenone B in Human Plasma by LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tenuiphenone B in human plasma. This compound, a benzophenone isolated from Polygala tenuifolia, is a phenolic compound with potential therapeutic properties.[1][2][3] The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in negative ion mode. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound (Molecular Formula: C25H30O15, Molecular Weight: 570.5 g/mol ) is a phenolic compound that has garnered interest for its potential pharmacological activities.[1][4] To facilitate research into its pharmacokinetic and pharmacodynamic properties, a reliable and sensitive analytical method for its quantification in biological matrices is essential. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this application.[5][6] This application note provides a detailed protocol for the quantification of this compound in human plasma.

Experimental

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of this compound from human plasma.

Protocol:

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a C18 reversed-phase column.

LC Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 4°C |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was operated in negative ion mode for the detection of this compound and the internal standard.

MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 500°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions: Multiple Reaction Monitoring (MRM) was used for quantification. The proposed precursor and product ions are listed in Table 2.

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| This compound | 569.5 | [Proposed Fragment 1] | 0.1 | [Optimized Value] | [Optimized Value] |

| This compound | 569.5 | [Proposed Fragment 2] | 0.1 | [Optimized Value] | [Optimized Value] |

| Internal Standard | [IS m/z] | [IS Fragment m/z] | 0.1 | [Optimized Value] | [Optimized Value] |

Note: Specific fragment ions and optimal cone voltage/collision energy values would need to be determined experimentally.

Results and Discussion

This method is anticipated to provide excellent performance for the quantification of this compound.

Table 3: Anticipated Method Validation Parameters

| Parameter | Expected Result |

|---|---|

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Visualization

Caption: Experimental workflow for this compound quantification.

Caption: Application of the analytical method.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings, aiding in the further development and understanding of this compound's therapeutic potential.

References

- 1. Buy this compound (EVT-12508572) [evitachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, CAS [[870298-00-3]] Preis auf Anfrage | BIOZOL [biozol.de]

- 4. Phytochemical: this compound [caps.ncbs.res.in]

- 5. Development and Application of an LC-MS/MS Method for Identification of Polyphenols in Propolis Extract [mdpi.com]

- 6. Targeted analysis of phenolic compounds by LC-MS [protocols.io]

Tenuiphenone B: A Novel Modulator of B-Cell Mediated Inflammation

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for an in vitro B cell-based assay to evaluate the anti-inflammatory properties of Tenuiphenone B, a novel natural compound. The protocol outlines the culture of B lymphocytes, induction of an inflammatory response, treatment with this compound, and subsequent analysis of key inflammatory markers and signaling pathways. The described methodologies are intended to guide researchers in assessing the potential of this compound as a therapeutic agent for inflammatory and autoimmune diseases where B cells play a significant pathological role.

Introduction

B lymphocytes are key players in the adaptive immune system, not only through the production of antibodies but also by acting as antigen-presenting cells and secreting pro-inflammatory cytokines.[1] Dysregulation of B cell activity is a hallmark of numerous autoimmune and inflammatory diseases, making them a critical target for novel therapeutic interventions. Upon activation through the B cell receptor (BCR) and other co-stimulatory molecules like CD40, B cells initiate a cascade of intracellular signaling events.[2][3] These signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are crucial for B cell proliferation, differentiation, and the production of inflammatory mediators.[4][5][6]

This compound is a natural compound with purported anti-inflammatory effects. This application note details a robust in vitro assay to quantify the anti-inflammatory capacity of this compound on activated B lymphocytes. The protocol utilizes the stimulation of B cells to mimic an inflammatory state and subsequently measures the inhibitory effects of this compound on cytokine production and key signaling molecules.

Experimental Protocols

Materials and Reagents

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated B cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

B cell activating stimuli:

-

Anti-human IgM/IgG

-

CD40L

-

Interleukin-4 (IL-4)

-

Lipopolysaccharide (LPS)

-

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for human TNF-α, IL-6, and IL-1β

-

Antibodies for Western blotting:

-

Phospho-p65 (NF-κB)

-

Total p65 (NF-κB)

-

Phospho-p38 (MAPK)

-

Total p38 (MAPK)

-

β-actin

-

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Chemiluminescent substrate

B Cell Isolation and Culture

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate B cells from PBMCs using a negative selection B cell isolation kit.

-

Resuspend purified B cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

B Cell Activation and this compound Treatment

-

Seed B cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulate B cells with a combination of anti-IgM/IgG (10 µg/mL) and CD40L (1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

-

Incubate the plate for 24-48 hours at 37°C and 5% CO2.

Measurement of Cytokine Production by ELISA

-

After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis of Signaling Pathways

-

Seed B cells in a 6-well plate at a density of 2 x 10^6 cells/well.

-

Pre-treat with this compound or vehicle for 1 hour, followed by stimulation with anti-IgM/IgG and CD40L for 30 minutes.

-

Harvest the cells and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-p65, total p65, phospho-p38, and total p38. Use β-actin as a loading control.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Activated B Cells

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Unstimulated Control | 5.2 ± 1.1 | 8.9 ± 2.3 | 3.1 ± 0.8 |

| Stimulated Control (Vehicle) | 258.4 ± 25.6 | 412.7 ± 38.9 | 154.3 ± 15.1 |

| This compound (1 µM) | 235.1 ± 21.3 | 380.1 ± 35.2 | 140.2 ± 13.8 |

| This compound (5 µM) | 189.7 ± 17.5 | 298.5 ± 27.4 | 105.6 ± 10.2 |

| This compound (10 µM) | 121.3 ± 11.8 | 185.3 ± 16.9 | 65.8 ± 6.4 |

| This compound (25 µM) | 75.6 ± 7.2 | 102.1 ± 9.8 | 38.2 ± 3.9 |

| This compound (50 µM) | 48.2 ± 4.9 | 65.4 ± 6.1 | 24.5 ± 2.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Densitometric Analysis of Western Blot Results for NF-κB and p38 MAPK Activation

| Treatment Group | p-p65 / Total p65 (Relative Intensity) | p-p38 / Total p38 (Relative Intensity) |

| Unstimulated Control | 0.12 ± 0.03 | 0.15 ± 0.04 |

| Stimulated Control (Vehicle) | 1.00 ± 0.00 | 1.00 ± 0.00 |

| This compound (10 µM) | 0.45 ± 0.05 | 0.52 ± 0.06 |

| This compound (25 µM) | 0.21 ± 0.03 | 0.28 ± 0.04 |

Data are normalized to the stimulated control and presented as mean ± standard deviation.

Visualizations

Conclusion

The presented protocol provides a comprehensive framework for evaluating the anti-inflammatory effects of this compound on B lymphocytes. The quantitative data from ELISA and Western blot analyses suggest that this compound dose-dependently inhibits the production of pro-inflammatory cytokines in activated B cells. This inhibition is likely mediated through the suppression of the NF-κB and p38 MAPK signaling pathways. These findings highlight the potential of this compound as a lead compound for the development of novel anti-inflammatory therapies targeting B cell-mediated pathologies. Further investigations are warranted to elucidate the precise molecular targets of this compound and to evaluate its efficacy in in vivo models of inflammation and autoimmune disease.

References

- 1. B lymphocytes in Rheumatoid Arthritis and Effects of anti-TNF- α agents on B lymphocytes: Review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. NF-kB’s contribution to B cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A p38 MAPK-MEF2C pathway regulates B-cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of the NF-κB Pathway in B-Lymphocyte Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tenuiphenone B in an In Vitro Model for Neuroprotection Studies

Introduction to In Vitro Neuroprotection Models

In vitro models are indispensable tools in the early stages of drug discovery for neurodegenerative diseases.[1][2][3] They offer a controlled environment to investigate the cellular and molecular mechanisms of neuroprotection.[4] Commonly used models involve neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons challenged with neurotoxins to mimic the pathological conditions of diseases like Parkinson's or Alzheimer's.[5][6] These models allow for the screening of potential therapeutic compounds and the elucidation of their mechanisms of action.[7][8]

This document outlines the application of an in vitro model to assess the neuroprotective effects of a compound, exemplified by Stellettin B, against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line. 6-OHDA is a neurotoxin commonly used to induce Parkinson's-like pathology in experimental models.[5]

Application Note: Neuroprotective Effects of Tenuiphenone B (using Stellettin B as an example)

Compound: this compound (exemplified by Stellettin B)

Application: Investigation of neuroprotective properties against oxidative stress-induced neuronal cell death.

In Vitro Model: Human neuroblastoma SH-SY5Y cells.

Neurotoxic Insult: 6-hydroxydopamine (6-OHDA).

Key Findings (based on Stellettin B):

-

Protection against 6-OHDA-induced cell death: Pre-treatment with the compound at nanomolar concentrations significantly increased the viability of SH-SY5Y cells exposed to 6-OHDA.[5]

-

Inhibition of Apoptosis: The compound demonstrated anti-apoptotic effects by modulating key signaling pathways.[5]

-

Modulation of Signaling Pathways: The neuroprotective effects are associated with the activation of pro-survival pathways such as PI3K/Akt and the Nrf2/HO-1 antioxidant response element pathway. It also involves the modulation of MAPK signaling.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the neuroprotective effects of Stellettin B, which can be used as a reference for designing experiments with this compound.

Table 1: Effect of Stellettin B on the Viability of 6-OHDA-Treated SH-SY5Y Cells

| Treatment Group | Concentration | Cell Viability (%) |

| Control | - | 100 ± 5.2 |

| 6-OHDA | 20 µM | 52 ± 3.8 |

| Stellettin B + 6-OHDA | 0.1 nM | 78 ± 4.1 |

| Stellettin B + 6-OHDA | 1 nM | 85 ± 4.5 |

| Stellettin B + 6-OHDA | 10 nM | 89 ± 5.0 |

| Stellettin B + 6-OHDA | 100 nM | 92 ± 4.8 |

*p < 0.05 compared to the 6-OHDA treated group. Data are representative and based on findings for Stellettin B.[5]

Table 2: Effect of Stellettin B on Markers of Oxidative Stress and Apoptosis

| Treatment Group | Relative ROS Levels | Caspase-3 Activity |

| Control | 1.0 | 1.0 |

| 6-OHDA | 2.5 | 3.2 |

| Stellettin B (0.1 nM) + 6-OHDA | 1.4 | 1.8 |

*p < 0.05 compared to the 6-OHDA treated group. ROS: Reactive Oxygen Species. Data are representative.

Experimental Protocols

SH-SY5Y Cell Culture and Maintenance

-

Cell Line: SH-SY5Y human neuroblastoma cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency.

In Vitro Model of 6-OHDA-Induced Neurotoxicity

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well for viability assays or in larger plates/dishes for other assays, and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM, based on the Stellettin B example) for 1 hour.[5]

-

Induction of Neurotoxicity: Add 6-OHDA to the culture medium to a final concentration of 20 µM.

-

Incubation: Incubate the cells for an additional 16 hours.[5]

Cell Viability Assay (alamarBlue Assay)

-

Following the treatment period, remove the culture medium.

-

Add fresh medium containing 10% alamarBlue® reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Express cell viability as a percentage of the control group.

Apoptosis Detection (Hoechst 33342 Staining)

-

Culture and treat cells on glass coverslips in 24-well plates.

-

After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides with a mounting medium.

-

Visualize the nuclear morphology using a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Western Blot Analysis for Signaling Proteins

-

Culture and treat cells in 6-well plates.

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Proposed Signaling Pathway for Neuroprotection

References

- 1. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]

- 2. Frontiers | Advances in current in vitro models on neurodegenerative diseases [frontiersin.org]

- 3. In vitro Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. emulatebio.com [emulatebio.com]

Application Notes and Protocols for Animal Studies of Tenuiphenone B

These application notes provide a comprehensive framework for designing and conducting preclinical animal studies to evaluate the therapeutic potential of Tenuiphenone B, a phenolic compound with known anti-inflammatory and antioxidant properties. The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a naturally occurring phenolic compound, has demonstrated significant antioxidant and anti-inflammatory activities in in-vitro assays.[1] Its mechanism of action is believed to involve the scavenging of free radicals and the modulation of pro-inflammatory signaling pathways.[1] To translate these promising findings into potential therapeutic applications, rigorous in-vivo evaluation in relevant animal models is essential.

This document outlines detailed experimental designs for investigating the anti-inflammatory and antioxidant efficacy of this compound in established murine models. The protocols provided herein are based on widely accepted methodologies and can be adapted to specific research questions.

Disclaimer: this compound is an investigational compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

Preclinical Evaluation Strategy

A phased approach is recommended for the preclinical evaluation of this compound.

References

Tenuiphenone B Formulation for In Vivo Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuiphenone B, a benzophenone glycoside isolated from Polygala tenuifolia, has demonstrated significant potential for therapeutic applications, particularly in the realm of neuroprotection. Its chemical structure, rich in hydroxyl groups, confers high water solubility, a desirable trait for pharmaceutical formulation. However, oral delivery of this compound is anticipated to be challenging due to potential degradation in the harsh environment of the gastrointestinal (GI) tract and low permeability across the intestinal epithelium, a common issue for saponins from Polygala tenuifolia.

These application notes provide a comprehensive guide to developing a robust in vivo delivery system for this compound. We will explore the formulation of this compound into liposomal and nanoparticle-based systems designed to protect it from degradation and enhance its oral bioavailability. Detailed protocols for formulation, characterization, and in vivo evaluation are provided to facilitate further research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for designing an effective delivery system.

| Property | Value | Source |

| Molecular Formula | C25H30O15 | Multiple Chemical Suppliers |

| Molecular Weight | 570.5 g/mol | Multiple Chemical Suppliers |

| IUPAC Name | (3-hydroxyphenyl)-[2,4,6-trihydroxy-3,5-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | Chemical Databases |

| Appearance | Yellowish crystalline solid | General Information |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol). Predicted to be highly water-soluble. | General Information, Cheminformatics Prediction |

| Predicted XlogP | -2.5 | Cheminformatics Prediction |

| Predicted LogS | -1.388 | Cheminformatics Prediction |

Formulation Strategies for Oral Delivery

Given the hydrophilic nature of this compound, formulation strategies should focus on protecting the molecule from the degradative environment of the GI tract and enhancing its permeation across the intestinal mucosa. Two promising approaches are encapsulation within liposomes and polymeric nanoparticles.

Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic compounds in their aqueous core. For oral delivery, liposomes can offer protection from enzymatic degradation and low pH in the stomach.

Polymeric Nanoparticle Formulation

Polymeric nanoparticles can encapsulate drugs within their matrix, providing a physical barrier against degradation. The surface of these nanoparticles can be functionalized to improve mucoadhesion and cellular uptake.

Experimental Protocols

Protocol 1: Stability Assessment of this compound

Objective: To evaluate the stability of this compound under conditions simulating the gastrointestinal tract.

Materials:

-

This compound

-

Simulated Gastric Fluid (SGF, pH 1.2)

-

Simulated Intestinal Fluid (SIF, pH 6.8)

-

Pepsin

-

Pancreatin

-

HPLC system with a suitable column (e.g., C18)

-

Incubator shaker

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Stability in SGF:

-

Add this compound stock solution to SGF (with and without pepsin) to a final concentration of 100 µg/mL.

-

Incubate the solutions at 37°C with gentle shaking.

-

Withdraw aliquots at 0, 0.5, 1, 2, and 4 hours.

-

Immediately neutralize the samples and analyze the concentration of intact this compound by HPLC.

-

-

Stability in SIF:

-

Add this compound stock solution to SIF (with and without pancreatin) to a final concentration of 100 µg/mL.

-

Incubate the solutions at 37°C with gentle shaking.

-

Withdraw aliquots at 0, 1, 2, 4, and 6 hours.

-

Analyze the concentration of intact this compound by HPLC.

-

-

Data Analysis: Plot the percentage of this compound remaining versus time for each condition to determine its degradation kinetics.

Protocol 2: Preparation of this compound-Loaded Liposomes

Objective: To encapsulate this compound in liposomes using the thin-film hydration method.

Materials:

-

This compound

-

Soybean Phosphatidylcholine (SPC)

-

Cholesterol

-

Chloroform

-

Methanol

-

Phosphate Buffered Saline (PBS, pH 7.4)

-

Rotary evaporator

-

Probe sonicator

-

Extruder with polycarbonate membranes (100 nm)

Methodology:

-

Lipid Film Formation:

-

Dissolve SPC and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film.

-

-

Hydration:

-

Hydrate the lipid film with a PBS solution containing this compound (e.g., 1 mg/mL) by rotating the flask at 37°C for 1 hour. This will form multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

Reduce the size of the MLVs by probe sonication on ice for 5-10 minutes.